1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid
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Overview
Description
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid is a fluorinated compound with a molecular weight of 207.17 g/mol. It is known for its high purity and unique blend of reactivity and selectivity, making it valuable for various demanding applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid typically involves the fluorination of piperidine derivatives. The process may include steps such as hydrogenation, cyclization, and cycloaddition . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk custom synthesis, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological pathways.
Industry: The compound’s unique reactivity and selectivity make it valuable for industrial processes, including the production of high-purity chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperidinone: A derivative of piperidine with a carbonyl group, known for its biological activity.
Spiropiperidines: Compounds with a spirocyclic structure, exhibiting unique pharmacological properties
Uniqueness
1-Acetyl-3,3-difluoropiperidine-4-carboxylic acid stands out due to its fluorinated structure, which imparts unique reactivity and selectivity. This makes it particularly valuable for applications requiring high precision and stability .
Properties
Molecular Formula |
C8H11F2NO3 |
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Molecular Weight |
207.17 g/mol |
IUPAC Name |
1-acetyl-3,3-difluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO3/c1-5(12)11-3-2-6(7(13)14)8(9,10)4-11/h6H,2-4H2,1H3,(H,13,14) |
InChI Key |
RYTSKZPGQFNOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C(C1)(F)F)C(=O)O |
Origin of Product |
United States |
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